

Unveiling the Toxicological Profile of Dipropyl Adipate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dipropyl adipate*

Cat. No.: *B086888*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and safety data for **dipropyl adipate**. The information is compiled from a variety of sources, including reports from the Cosmetic Ingredient Review (CIR) and data from Safety Data Sheets (SDS), with a focus on presenting clear, quantitative data and detailed experimental methodologies. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

Dipropyl adipate exhibits a low order of acute toxicity via oral and dermal routes of exposure. It is considered to be, at most, a very mild and transient eye irritant and a minimal skin irritant. Current data does not indicate that **dipropyl adipate** is a skin sensitizer or mutagenic. The available information suggests a favorable safety profile for its use in various applications, including cosmetics and personal care products.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

Oral Toxicity

Dipropyl adipate has a low acute oral toxicity. A study in rats established an LD50 (Lethal Dose, 50%) of >6,000 mg/kg body weight.

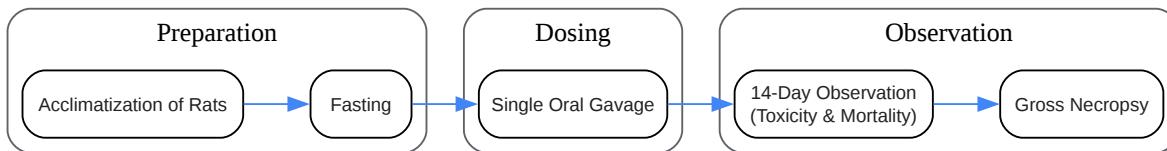
Table 1: Acute Oral Toxicity of **Dipropyl Adipate**

Species	Route	LD50 (mg/kg bw)	Reference
Rat	Oral	>6,000	[1]
Rat	Intraperitoneal	3786	[2]

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401/423/425)

The acute oral toxicity of **dipropyl adipate** was likely determined using a method similar to the OECD Guidelines for the Testing of Chemicals, such as TG 401 (Acute Oral Toxicity), TG 423 (Acute Toxic Class Method), or TG 425 (Up-and-Down Procedure).[\[3\]](#)[\[4\]](#)[\[5\]](#) These protocols share common principles:

- **Test Animals:** Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[\[5\]](#) Animals are acclimatized to laboratory conditions before the study.
- **Dosing:** The test substance is administered in a single dose by gavage.[\[6\]](#) Animals are fasted before dosing to promote absorption.
- **Dose Levels:** A limit test at a high dose (e.g., 2000 or 5000 mg/kg) is often performed first. If no mortality is observed, the LD50 is considered to be above this level. If mortality occurs, a dose-ranging study with multiple dose groups is conducted.
- **Observation Period:** Animals are observed for signs of toxicity and mortality for at least 14 days after administration.[\[7\]](#) Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the study to identify any pathological changes.



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Experimental Workflow for Acute Oral Toxicity Testing.

Dermal Toxicity

The acute dermal toxicity of **dipropyl adipate** is also low, with an LD50 in rabbits reported to be greater than 2000 mg/kg body weight.[\[7\]](#)

Table 2: Acute Dermal Toxicity of **Dipropyl Adipate**

Species	Route	LD50 (mg/kg bw)	Reference
Rabbit	Dermal	>2000	[7]

Experimental Protocol: Acute Dermal Toxicity (Based on OECD Guideline 402)

The acute dermal toxicity study for **dipropyl adipate** would have followed a protocol similar to OECD Guideline 402.[\[7\]](#)

- Test Animals: Healthy young adult albino rabbits are typically used.[\[2\]](#)
- Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[\[2\]](#)
- Application: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[\[7\]](#)
- Dose Level: A limit test is often conducted at a dose of 2000 mg/kg body weight.

- Observation Period: Animals are observed for signs of toxicity and mortality for 14 days.[7]
- Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Irritation and Sensitization

These studies assess the potential of a substance to cause local inflammation of the skin or eyes upon contact, or to elicit an allergic response after repeated exposure.

Skin Irritation

Dipropyl adipate is considered to be minimally irritating to the skin.[7] In studies with rabbits, undiluted **dipropyl adipate** and formulations containing up to 20% caused minimal to mild irritation.[7] A 21-day cumulative irritancy test showed moderate irritation with the undiluted material.[7]

Table 3: Skin Irritation of **Dipropyl Adipate**

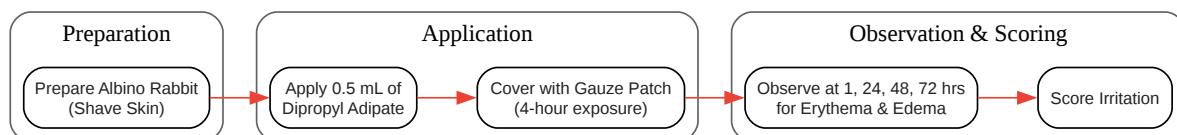
Species	Test	Concentration	Result	Reference
Rabbit	Primary Dermal Irritation	Undiluted	Minimally irritating	[7]
Human	24-hour patch test	Undiluted	No irritation	[7]
Human	21-day cumulative irritancy test	Undiluted	Moderately irritating	[7]
Human	Patch test	Formulations up to 20%	Minimal to mild irritation	[7]

Experimental Protocol: Acute Dermal Irritation (Based on OECD Guideline 404)

The skin irritation potential of **dipropyl adipate** is assessed using a protocol similar to OECD Guideline 404.[2]

- Test Animals: Healthy young adult albino rabbits with intact skin are used.[2]

- Application: A small amount (0.5 mL for liquids) of the test substance is applied to a small patch of shaved skin and covered with a gauze patch for a 4-hour exposure period.[8]
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8] The severity of the reactions is scored.



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Experimental Workflow for Skin Irritation Testing.

Eye Irritation

Undiluted **dipropyl adipate** is considered to be, at most, a very mild and transient eye irritant. [7]

Table 4: Eye Irritation of **Dipropyl Adipate**

Species	Test	Concentration	Result	Reference
Rabbit	Eye Irritation	Undiluted	Very mild, transient irritant	[7]

Experimental Protocol: Acute Eye Irritation (Based on OECD Guideline 405)

The eye irritation potential of **dipropyl adipate** is evaluated using a protocol similar to OECD Guideline 405.[9]

- Test Animals: Healthy young adult albino rabbits are used.[3]
- Application: A small amount (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[9]

- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[\[9\]](#) The severity of any lesions is scored.

Skin Sensitization

Dipropyl adipate is not considered to be a skin sensitizer.[\[7\]](#) Formulations containing up to 20% **dipropyl adipate** did not cause sensitization in clinical tests.[\[7\]](#)

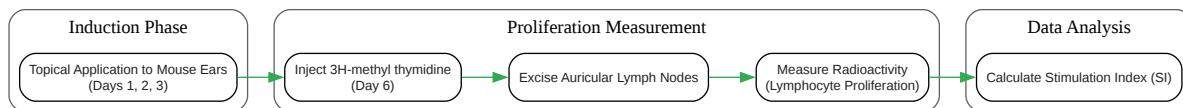
Table 5: Skin Sensitization of **Dipropyl Adipate**

Species	Test	Concentration	Result	Reference
Human	Clinical Tests	Formulations up to 20%	Not a sensitizer	[7]

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

A standard method to assess skin sensitization potential is the Murine Local Lymph Node Assay (LLNA), as described in OECD Guideline 429.[\[10\]](#)

- Test Animals: Mice are used for this assay.
- Application: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.
- Measurement: On day 6, the animals are injected with 3H-methyl thymidine. The draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation.
- Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is considered a positive response for sensitization.



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Experimental Workflow for the Local Lymph Node Assay.

Mutagenicity

Mutagenicity tests are conducted to assess the potential of a substance to cause genetic mutations. While specific mutagenicity data for **dipropyl adipate** is not readily available in the provided search results, a bacterial reverse mutation test (Ames test) for the related compound diethylhexyl adipate was negative.^[7]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used in vitro assay for mutagenicity.^[11]

- Test System: Strains of the bacterium *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.
- Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).^[12]
- Endpoint: The number of revertant colonies (bacteria that have undergone a reverse mutation and can now grow on a medium lacking the essential amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Repeated Dose Toxicity

Information on the repeated dose toxicity of **dipropyl adipate** is limited in the provided search results. For the related compound dibutyl adipate, a subchronic dermal toxicity study in rabbits showed a reduction in body weight gain at 1.0 ml/kg/day, but no effect at 0.5 ml/kg/day.[6]

Experimental Protocol: Repeated Dose 28-day Oral Toxicity Study (Based on OECD Guideline 407)

A 28-day repeated dose oral toxicity study is a common method to evaluate the effects of repeated exposure to a substance.[4]

- Test Animals: Typically, rats are used.
- Dosing: The test substance is administered orally (e.g., by gavage) to several groups of animals at different dose levels for 28 consecutive days. A control group receives the vehicle only.
- Observations: Animals are observed daily for signs of toxicity. Body weight, food, and water consumption are monitored regularly.
- Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
- Pathology: All animals are subjected to a full necropsy, and organs are weighed and examined for gross and microscopic abnormalities.

Conclusion

Based on the available toxicological data, **dipropyl adipate** demonstrates a low level of toxicity. It has low acute oral and dermal toxicity, is minimally irritating to the skin, and is at most a very mild, transient eye irritant. The available information does not suggest that it is a skin sensitizer or a mutagen. While data on repeated dose toxicity for **dipropyl adipate** is limited, studies on related adipates provide some insight into its potential long-term effects. This comprehensive toxicological profile supports the safe use of **dipropyl adipate** in its intended applications, including in cosmetic and personal care formulations. Further research into the repeated dose toxicity of **dipropyl adipate** could provide a more complete safety assessment.

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